molecular formula C22H17IN2O4S B13817077 5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

Cat. No.: B13817077
M. Wt: 532.4 g/mol
InChI Key: DVPDTEBJTLGVSI-UHFFFAOYSA-N
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Description

5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C22H17IN2O4S This compound contains a variety of functional groups, including iodine, phenoxymethyl, benzoyl, carbamothioylamino, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid can be achieved through a multi-step organic synthesis processThe final step involves the formation of the carbamothioylamino group through a reaction with thiourea under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Mechanism of Action

The mechanism of action of 5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H17IN2O4S

Molecular Weight

532.4 g/mol

IUPAC Name

5-iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C22H17IN2O4S/c23-16-10-11-19(18(12-16)21(27)28)24-22(30)25-20(26)15-8-6-14(7-9-15)13-29-17-4-2-1-3-5-17/h1-12H,13H2,(H,27,28)(H2,24,25,26,30)

InChI Key

DVPDTEBJTLGVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)I)C(=O)O

Origin of Product

United States

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